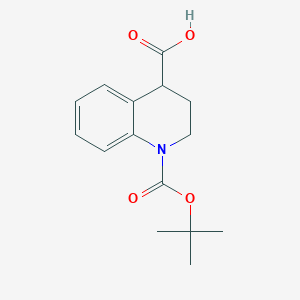
1-(t-ブトキシカルボニル)-1,2,3,4-テトラヒドロキノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
BenchChem offers high-quality 1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦(SM)クロスカップリング に使用できます。 SMクロスカップリングは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 その成功は、非常に穏やかで官能基許容性の高い反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ホウ素試薬の組み合わせから生まれます .
インドリルボロン酸の調製
この化合物は、インドリルボロン酸 の調製に使用できます。 インドリルボロン酸は、入手しやすく、安定で、無毒であり、インドリルボロン酸を用いた新しい反応が文献に記載されています 。 最初の方法は、アリールまたはヘテロアリールボロン酸と求電子的なインドリルテンプレートとのクロスカップリングに基づいています .
放射線誘起反応
この化合物は、放射線誘起反応 に使用できます。 t-ブトキシカルボニル基の脱保護に基づく化学増幅レジストにおける放射線誘起反応が調査されています .
置換インドールの合成
この化合物は、置換インドール の合成に使用できます。 置換インドールの調製のための合成アプローチは、2つの主要なグループに分けられます。 最初のグループは、窒素含有官能基を持つオルト置換ベンゼンに対する、遷移金属触媒および遷移金属フリーの環化戦略の両方を用いる方法論で構成されています .
生物活性
この化合物を使用して合成できるインドール誘導体は、さまざまな生物活性 に関連付けられています。 置換インドールは、5-ヒドロキシトリプタミン受容体の親和性プローブ、選択的な腫瘍関連炭酸脱水酵素阻害剤、カルボキサミド脾臓チロシンキナーゼ阻害剤、広範なC型肝炎ウイルス遺伝子型活性を有する選択的阻害剤、Nav1.7阻害剤、およびTNFα阻害剤として報告されています .
材料化学への応用
この化合物を使用して合成できるインドール誘導体は、材料化学 の分野で応用されています。 インドールは、多くの天然に存在する分子の重要な足場として作用することが知られている、最も単純な縮合複素環化合物の一つです .
作用機序
Target of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions . The compound’s interaction with its targets involves the addition of the Boc group to the amine, effectively protecting it during synthesis. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the protection and deprotection of the amine functional group . This process is crucial in the synthesis of complex molecules, including peptides and other bioactive compounds.
Result of Action
The addition of the Boc group to an amine protects the amine from reacting under conditions that would otherwise cause it to do so. This allows for more complex molecules to be synthesized with amines without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to free the amine .
Action Environment
The action of the compound, particularly the addition and removal of the Boc group, is influenced by various environmental factors. For instance, the addition of the Boc group occurs under aqueous conditions, while its removal requires the presence of strong acids . The stability of the Boc group allows it to resist various conditions, making it a versatile tool in organic synthesis.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-11(13(17)18)10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSNNBZEWBCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2484418.png)
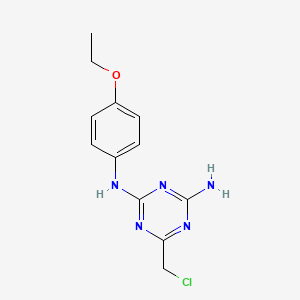
![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)
![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)
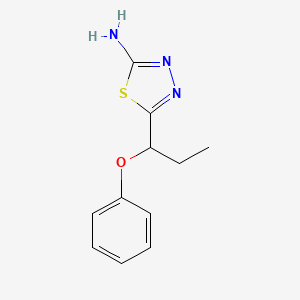
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2484427.png)
![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)
![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)
![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)

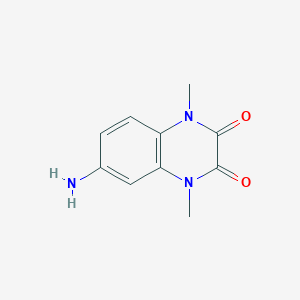
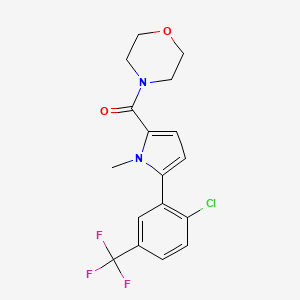

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)
